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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy

activating kinase 1 (ULK1) and ULK2. This document is intended for researchers, scientists,

and drug development professionals interested in the therapeutic potential of targeting the

autophagy pathway.

Chemical Structure and Properties
SBP-7455, with the chemical formula C₁₆H₁₇F₃N₄O₂, is a small molecule inhibitor developed

for cancer research, particularly for triple-negative breast cancer (TNBC).[1][2][3] Its chemical

and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

N4-cyclopropyl-N2-(3,4-

dimethoxyphenyl)-5-

(trifluoromethyl)pyrimidine-2,4-

diamine

[4]

CAS Number 1884222-74-5 [1]

Molecular Formula C₁₆H₁₇F₃N₄O₂ [1]

Molecular Weight 354.33 g/mol [1]

SMILES

COC1=C(OC)C=C(NC2=NC=

C(C(=N2)NC3CC3)C(F)

(F)F)C=C1

[4]

Solubility
DMSO: 71 mg/mL (200.37

mM)
[1]

Ethanol: 71 mg/mL [1]

Water: Insoluble [1]

Mechanism of Action and Biological Activity
SBP-7455 is a dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that play a

critical role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that

cancer cells can exploit to survive under stressful conditions, such as those induced by

chemotherapy.[1] By inhibiting ULK1 and ULK2, SBP-7455 blocks the initiation of autophagy,

leading to cancer cell death.[1][5]

In Vitro Activity
SBP-7455 potently inhibits the enzymatic activity of ULK1 and ULK2. The half-maximal

inhibitory concentrations (IC₅₀) are detailed in the table below.
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Target IC₅₀ (nM) Assay Reference

ULK1 13 ADP-Glo [1][3]

ULK2 476 ADP-Glo [1][3]

Cellular Activity
In cellular assays, SBP-7455 has demonstrated potent activity against triple-negative breast

cancer cell lines.

Cell Line IC₅₀ (µM) Assay Reference

MDA-MB-468 0.3 CellTiter-Glo (72h) [3]

In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice have shown that SBP-7455 has good oral bioavailability.[1][2]

Parameter Value Dosing Reference

Tmax ~1 h 30 mg/kg, oral [3]

Cmax 990 nM 30 mg/kg, oral [3]

T₁/₂ 1.7 h 30 mg/kg, oral [3]

Synergy with PARP Inhibitors
SBP-7455 has been shown to act synergistically with Poly (ADP-ribose) polymerase (PARP)

inhibitors, such as olaparib, in killing triple-negative breast cancer cells.[1] This suggests a

promising combination therapy strategy for this aggressive form of cancer.

Signaling Pathway
SBP-7455 targets the initiation of the autophagy pathway by inhibiting ULK1 and ULK2. The

simplified signaling pathway is depicted below. Under nutrient-rich conditions, mTORC1

phosphorylates and inactivates the ULK1/2 complex. Upon starvation or mTORC1 inhibition,
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the ULK1/2 complex (comprising ULK1/2, ATG13, and FIP200) becomes active and initiates

the formation of the phagophore by phosphorylating downstream substrates. SBP-7455 directly

inhibits the kinase activity of ULK1 and ULK2, thereby blocking this initiation step.
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Caption: SBP-7455 inhibits the ULK1/2 complex, a key initiator of autophagy.
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Experimental Protocols
Synthesis of SBP-7455
The synthesis of SBP-7455 is detailed in the supplementary information of the primary

publication by Ren H, et al. in the Journal of Medicinal Chemistry (2020).[6] A key step involves

the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with cyclopropylamine, followed by a

subsequent reaction with 3,4-dimethoxyaniline.

In Vitro ULK1/2 Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro inhibitory activity of SBP-7455 against ULK1 and ULK2

kinases.

Materials:

Recombinant human ULK1 and ULK2 enzymes

ATP

Substrate peptide (e.g., a generic kinase substrate)

ADP-Glo™ Kinase Assay kit (Promega)

SBP-7455

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

Prepare a serial dilution of SBP-7455 in DMSO.

In a 384-well plate, add 2.5 µL of kinase solution (ULK1 or ULK2) to each well.

Add 0.5 µL of the SBP-7455 dilution or DMSO (vehicle control) to the respective wells.

Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate

peptide.
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Incubate the plate at room temperature for 1 hour.

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)
Objective: To measure the binding of SBP-7455 to ULK1 and ULK2 in living cells.

Materials:

HEK293T cells

NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion constructs

NanoBRET™ fluorescent tracer

SBP-7455

Opti-MEM™ I Reduced Serum Medium

Transfection reagent

Procedure:

Transfect HEK293T cells with the NanoLuc®-ULK fusion constructs.

After 24 hours, harvest the cells and resuspend them in Opti-MEM.

Dispense the cell suspension into a 384-well plate.

Add the NanoBRET™ fluorescent tracer to all wells.
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Add a serial dilution of SBP-7455 or DMSO to the respective wells.

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

Add the NanoBRET™ Nano-Glo® Substrate.

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.

Calculate the NanoBRET™ ratio and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of SBP-7455 on the viability of MDA-MB-468 cells.

Materials:

MDA-MB-468 cells

Complete growth medium (e.g., DMEM with 10% FBS)

SBP-7455

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.

Treat the cells with a serial dilution of SBP-7455 or DMSO (vehicle control).

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.

Calculate the IC₅₀ values from the dose-response curve.

Western Blot for Phospho-ATG13
Objective: To evaluate the effect of SBP-7455 on the phosphorylation of ATG13, a direct

substrate of ULK1.

Materials:

MDA-MB-468 cells

SBP-7455

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-ULK1, and a

loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat MDA-MB-468 cells with SBP-7455 or DMSO for the desired time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.
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Wash the membrane and detect the protein bands using a chemiluminescent substrate and

an imaging system.

Western Blot Workflow for pATG13
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Click to download full resolution via product page

Caption: Workflow for assessing SBP-7455's effect on ATG13 phosphorylation.

In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of SBP-7455 in mice after oral

administration.

Materials:

Female C57BL/6 mice (or other appropriate strain)

SBP-7455

Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)

Blood collection supplies (e.g., heparinized capillaries)

LC-MS/MS system

Procedure:

Administer a single oral dose of SBP-7455 (e.g., 30 mg/kg) to a cohort of mice.

Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via

an appropriate method (e.g., tail vein or retro-orbital bleeding).

Process the blood to obtain plasma and store the samples at -80°C until analysis.

Prepare plasma samples for analysis by protein precipitation with acetonitrile.

Quantify the concentration of SBP-7455 in the plasma samples using a validated LC-MS/MS

method.

Calculate the pharmacokinetic parameters (Tmax, Cmax, T₁/₂, AUC) using appropriate

software.
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This technical guide provides a solid foundation for researchers working with SBP-7455. For

more detailed information, please refer to the primary literature cited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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